2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine
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Overview
Description
2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine is a complex organic compound that features a combination of a piperidine ring, a sulfonyl group, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.
Introduction of the Sulfonyl Group: The piperidine intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the Pyridine Ring: The final step involves the coupling of the sulfonylpiperidine intermediate with 3-(trifluoromethyl)pyridine using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine-4-carboxylic acid.
Reduction: Formation of this compound sulfide.
Substitution: Formation of derivatives with various substituents on the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may serve as a ligand for studying receptor interactions due to its piperidine and pyridine moieties. It can be used in the design of new drugs targeting specific receptors in the central nervous system.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored for the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It can also be used in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural ligands, while the sulfonyl and trifluoromethyl groups can enhance binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-4-(trifluoromethyl)pyridine
- 2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(difluoromethyl)pyridine
- 2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)quinoline
Uniqueness
The uniqueness of 2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl group increases water solubility and binding affinity to biological targets.
Properties
IUPAC Name |
2-[[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-27-16-8-2-3-9-17(16)29(25,26)24-11-5-6-14(12-24)13-28-18-15(19(20,21)22)7-4-10-23-18/h2-4,7-10,14H,5-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLXDAXHWZACQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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